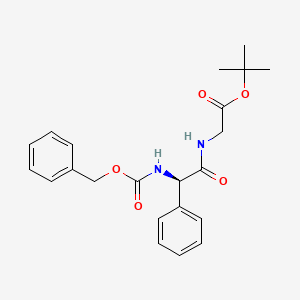
(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate
Descripción general
Descripción
“®-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate” is a complex organic compound. It contains a benzyloxycarbonylamino group and a phenylacetamido group, both attached to an acetate backbone . The compound has a molecular formula of C30H51N3O6 and an average mass of 549.742 Da .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, ethyl ®-2-benzyloxy-2-isopropylhydrogenmalonate, was synthesized via immobilized Candida antarctica lipase B (Novozym 435)-catalyzed hydrolysis of the corresponding diester .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound has a defined stereo center, indicating its chiral nature .Chemical Reactions Analysis
The compound, being an organic molecule with multiple functional groups, can undergo a variety of chemical reactions. For instance, carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .Physical And Chemical Properties Analysis
The compound has several physical and chemical properties. It has a high molecular weight of 549.742 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are also listed .Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds : This compound has been utilized in the synthesis of complex organic compounds such as spirocyclic indoline lactone (Hodges, Wang, & Riley, 2004). It serves as an intermediate in multiple-step syntheses, contributing to the formation of biologically active molecules.
Stereocontrolled Synthesis : It plays a role in the stereocontrolled synthesis of dipeptide isosteres, as demonstrated in the creation of 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid (Nadin, Lopez, Neduvelil, & Thomas, 2001). Such compounds are significant in developing peptides and peptide mimetics with specific stereochemical configurations.
Development of Catalytic Agents : Research also includes the development of catalytic agents, as seen in the preparation of chiral ligands for asymmetric hydrogenation (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012). These ligands are crucial in producing chiral pharmaceuticals.
Photocatalytic Degradation Studies : In environmental chemistry, it has been implicated in photocatalytic degradation studies, as observed in the degradation of pharmaceutical agents like salbutamol (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007). This research is essential for understanding the environmental impact and breakdown of pharmaceutical compounds.
Peptide and Glycopeptide Synthesis : It is also used in peptide and glycopeptide synthesis, contributing to the creation of biologically relevant structures (Waldmann, März, & Kunz, 1990). This application is critical in the field of medicinal chemistry and drug design.
Organometallic Chemistry : The compound is relevant in organometallic chemistry for reactions such as addition and cycloaddition (Niesmann, Klingebiel, & Noltemeyer, 1996). These reactions are fundamental to the synthesis of various organometallic compounds.
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis, analysis of its chemical reactions, and investigation of its potential applications. For instance, a study on 2′-Modified Kanamycin A, a similar compound, provided valuable structure–activity relationship information, which would help researchers to develop new aminoglycoside antibiotics more effectively .
Propiedades
IUPAC Name |
tert-butyl 2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-22(2,3)29-18(25)14-23-20(26)19(17-12-8-5-9-13-17)24-21(27)28-15-16-10-6-4-7-11-16/h4-13,19H,14-15H2,1-3H3,(H,23,26)(H,24,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXASPFNGNUTSR-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CNC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



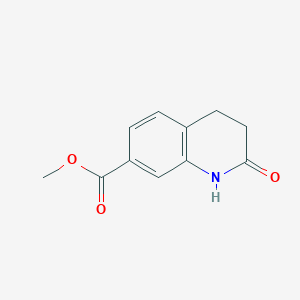
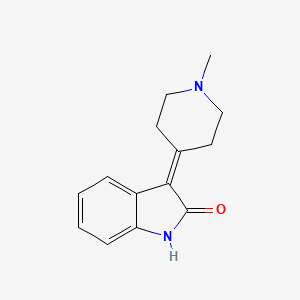
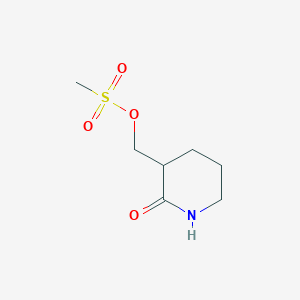
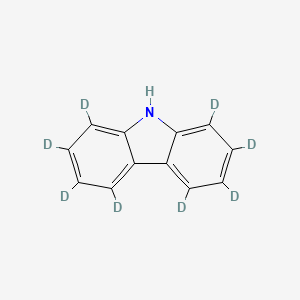
![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)
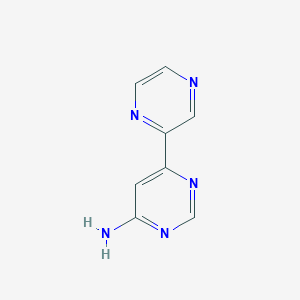
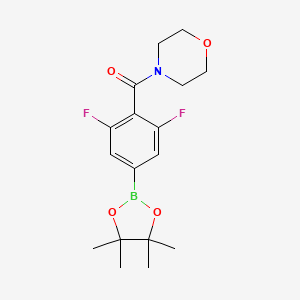
![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)
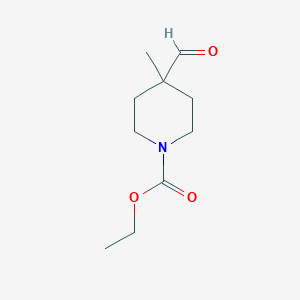
![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)
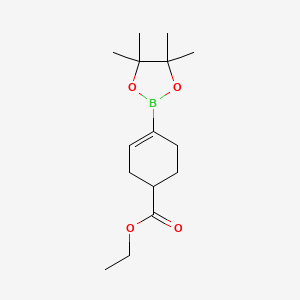
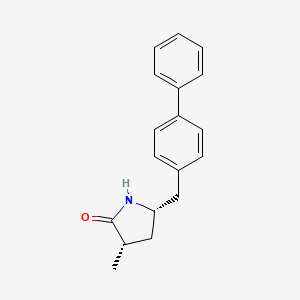
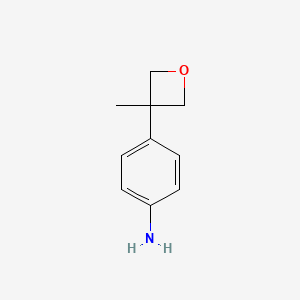
![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)